molecular formula C21H16O4 B1292230 2-Acetoxy-3'-phenoxybenzophenone CAS No. 890099-37-3

2-Acetoxy-3'-phenoxybenzophenone

Cat. No.: B1292230
CAS No.: 890099-37-3
M. Wt: 332.3 g/mol
InChI Key: RERRCAYSOKWCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxy-3’-phenoxybenzophenone is an organic compound with the molecular formula C21H16O4 It is a derivative of benzophenone, characterized by the presence of acetoxy and phenoxy groups attached to the benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3’-phenoxybenzophenone typically involves the acetylation of 3’-phenoxybenzophenone. One common method is the reaction of 3’-phenoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the acetoxy derivative.

Industrial Production Methods: In an industrial setting, the production of 2-Acetoxy-3’-phenoxybenzophenone may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: 2-Acetoxy-3’-phenoxybenzophenone can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives, where the acetoxy group is converted to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted benzophenone derivatives.

Scientific Research Applications

2-Acetoxy-3’-phenoxybenzophenone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of polymers and as a UV stabilizer in various materials.

Mechanism of Action

The mechanism of action of 2-Acetoxy-3’-phenoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

    Benzophenone: The parent compound, lacking the acetoxy and phenoxy groups.

    3’-Phenoxybenzophenone: Similar structure but without the acetoxy group.

    2-Acetoxybenzophenone: Lacks the phenoxy group.

Uniqueness: 2-Acetoxy-3’-phenoxybenzophenone is unique due to the presence of both acetoxy and phenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(3-phenoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-15(22)24-20-13-6-5-12-19(20)21(23)16-8-7-11-18(14-16)25-17-9-3-2-4-10-17/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERRCAYSOKWCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641572
Record name 2-(3-Phenoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-37-3
Record name 2-(3-Phenoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.